5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-3-4-8(2)10(5-7)14-6-9-11(17)15-13(19)16-12(9)18/h3-6H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMHTFEGBBRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 2,5-dimethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 5-{[(2,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione. Compounds with similar structural motifs have demonstrated promising activity against various cancer cell lines. For instance, molecular hybrids containing diazine and sulfonamide moieties have been synthesized and evaluated for their cytotoxic effects, indicating that structural modifications can enhance anticancer properties .
Enzyme Inhibition
Compounds with similar structures have also been investigated as enzyme inhibitors. For example, sulfonamide derivatives have been shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively . The incorporation of the dimethylphenyl group may enhance binding affinity to these enzymes.
Antimicrobial Properties
The presence of sulfur in the compound's structure suggests potential antimicrobial activity. Sulfur-containing compounds are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways. Research into related compounds has shown effectiveness against various bacterial strains.
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A study synthesized a series of sulfonamide derivatives based on the diazine framework. These derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that modifications to the phenyl groups significantly affected inhibitory activity, suggesting that similar alterations could be applied to the target compound .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted on related compounds to predict their binding affinities to specific biological targets involved in cancer progression. The results indicated that compounds with structural similarities to 5-{[(2,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione could potentially serve as leads for drug development targeting cancer pathways .
Mechanism of Action
The mechanism of action of 5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory activity.
Thioglycoside derivatives: Compounds with similar thioxo groups and biological activities.
Uniqueness
5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a diazine ring and a sulfanylidene moiety, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3-diazine and thiadiazole moieties. For instance:
- Antibacterial Activity : Compounds similar to 5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL .
- Antifungal Activity : The compound has also been tested against various fungal strains. In vitro studies demonstrated that derivatives with similar structures exhibited inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of 5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione has been explored in several studies:
- Mechanism of Action : The compound appears to inhibit specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For example, studies have shown that similar diazine derivatives can induce caspase activation in cancer cells .
- Case Studies : In a study involving human breast cancer cell lines (MCF-7), compounds with structural similarities demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria/Fungi | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 32 | Antibacterial |
| Compound B | E. coli | 64 | Antibacterial |
| Compound C | A. niger | 42 | Antifungal |
| Compound D | C. albicans | 24 | Antifungal |
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound E | MCF-7 | 5.0 | Induction of apoptosis |
| Compound F | HeLa | 8.0 | Cell cycle arrest |
| Compound G | A549 | 10.0 | Caspase activation |
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity (e.g., [3+2] cycloadditions, tautomerism)?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in cycloadditions. Tautomeric equilibria are modeled using DFT (B3LYP/6-31G**) to calculate energy barriers. Kinetic studies (stopped-flow UV-Vis) measure reaction rates, while Eyring plots determine activation parameters. Correlation with Marcus theory validates electron-transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
